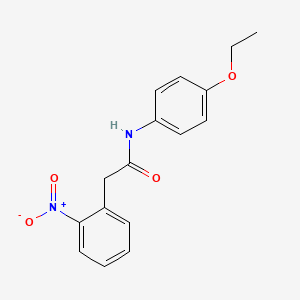

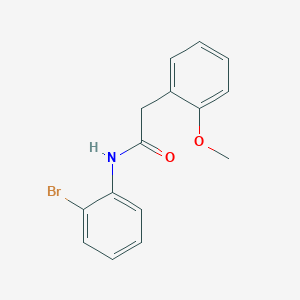

4-ethyl-N-(4-methylphenyl)-1-piperazinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives involves various chemical strategies and starting materials. While specific details on the synthesis of "4-ethyl-N-(4-methylphenyl)-1-piperazinecarboxamide" are not directly available, studies on similar compounds provide insight. For example, Walsh et al. (1990) described the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides with antiallergy activity, showcasing typical synthetic routes for piperazine derivatives (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990). These methods often involve the reaction of piperazine with different electrophiles and nucleophiles to introduce various functional groups.

Molecular Structure Analysis

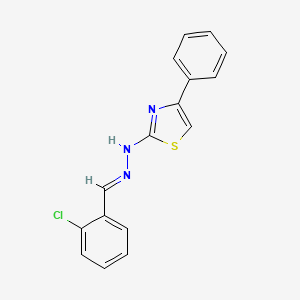

The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structural confirmation of such compounds is typically achieved through spectroscopic methods like IR, 1H-NMR, and MS, as demonstrated by Hussain et al. (2016) in their study on piperazine derivatives aimed at Alzheimer’s disease therapy (Hussain et al., 2016). These techniques provide detailed information about the molecular framework and substituent positions.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, reflecting their chemical properties. These reactions include substitutions, ring expansions, and interactions with other functional groups. Cai et al. (2010) explored the use of a piperazine-based ligand for designing novel insecticides, indicating the reactivity of such compounds under different conditions (Cai, Li, Fan, Huang, Shao, & Song, 2010).

作用機序

Target of Action

The primary target of 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide is the Discoidin Domain Receptors (DDR1 and DDR2) . These are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling .

Mode of Action

The compound interacts with its targets, DDR1 and DDR2, by inhibiting their phosphorylation . This interaction results in changes in the cellular signaling pathways regulated by these receptors .

Biochemical Pathways

The affected pathways include those involved in cell proliferation, adhesion, migration, and matrix remodeling . The downstream effects of these changes can lead to alterations in cellular behavior and function .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of DDR1 and DDR2 phosphorylation . This inhibition can potentially reduce tumor progressions, making it a promising strategy for cancer treatment .

将来の方向性

特性

IUPAC Name |

4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-3-16-8-10-17(11-9-16)14(18)15-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOZDLVYCYBKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)

![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)

![methyl 2-(5-{[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]carbonohydrazonoyl}-2-furyl)-5-bromobenzoate](/img/structure/B5697604.png)

![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)